[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolyl group can modulate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- [(3,5-difluorophenyl)methyl][(1-ethyl-1H-imidazol-3-yl)methyl]amine
- [(3,5-difluorophenyl)methyl][(1-ethyl-1H-triazol-3-yl)methyl]amine
Uniqueness
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazolyl groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances its stability and binding affinity, while the pyrazolyl group provides versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c1-2-18-4-3-13(17-18)9-16-8-10-5-11(14)7-12(15)6-10/h3-7,16H,2,8-9H2,1H3 |
InChI Key |
FWCICUZXKRVYRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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